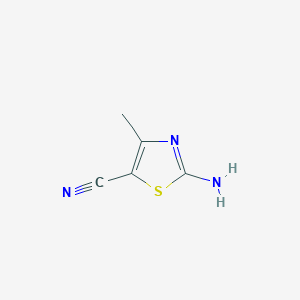

2-Amino-4-methylthiazole-5-carbonitrile

Description

Significance of Thiazole (B1198619) Ring Systems in Heterocyclic Chemistry

Thiazole is a five-membered heterocyclic compound that contains both a sulfur and a nitrogen atom. researchgate.net This structure is characterized by a planar, unsaturated ring with a notable degree of aromaticity due to the delocalization of six π-electrons, which contributes to its stability. numberanalytics.comijarsct.co.in The presence of these heteroatoms imparts unique chemical and physical properties to the thiazole ring, making it a versatile and important scaffold in chemistry. numberanalytics.comnih.gov

The aromatic nature of the thiazole ring means it has multiple reactive positions where various chemical reactions can occur, including donor-acceptor interactions and nucleophilic reactions. nih.gov The nitrogen atom can act as a base, though it is less basic than pyridine (B92270) due to the electron-withdrawing effect of the sulfur atom. numberanalytics.com Thiazole and its derivatives are key components in a wide array of natural and synthetic compounds. ijarsct.co.in A prominent example is the presence of the thiazole ring in thiamine (B1217682) (vitamin B1) and in the core structure of penicillin antibiotics. researchgate.nettaylorandfrancis.com The ability to modify the thiazole ring at its C-2, C-4, and C-5 positions allows for the creation of a diverse range of derivatives with varied properties. ijarsct.co.in The most common method for synthesizing thiazole derivatives is the Hantzsch thiazole synthesis, which involves the condensation reaction of an α-haloketone with a thioamide. ijarsct.co.inthieme-connect.com

Overview of 2-Aminothiazole (B372263) Derivatives as Molecular Scaffolds

The 2-aminothiazole moiety is a particularly significant structural unit in the realm of medicinal chemistry and drug development. nih.govresearchgate.net These compounds are recognized as "privileged structures," meaning they are molecular scaffolds with versatile binding properties that can interact with a range of different biological targets through the modification of their functional groups. researchgate.net

Derivatives of 2-aminothiazole have been extensively investigated and have demonstrated a wide spectrum of biological activities. nih.gov Research has shown these scaffolds to be associated with potential anticancer, antimicrobial, anti-inflammatory, antioxidant, and antiviral properties. nih.govresearchgate.net For instance, some 2-aminothiazole derivatives have been studied for their ability to inhibit enzymes like glutaminase, which is a target in cancer therapy. researchgate.net Others have been evaluated as inhibitors of phosphodiesterase type 5 (PDE5) and cyclooxygenase (COX) enzymes. rsc.org The versatility of the 2-aminothiazole scaffold allows medicinal chemists to synthesize libraries of compounds for screening against various diseases. nih.gov However, it has also been noted that the 2-aminothiazole scaffold can appear as a "frequent hitter" in biophysical binding assays, indicating a potential for promiscuous binding, which is a consideration in fragment-based drug discovery. acs.org

The synthesis of specific derivatives, such as 2-Amino-4-methylthiazole-5-carbonitrile, contributes to the exploration of this chemical space. Research has detailed methods for its preparation, for example, through visible-light-promoted C(sp3)–H bond functionalization from active methylene (B1212753) ketones and thioureas. thieme-connect.com

Research Data on 2-Amino-4-methylthiazole-5-carbonitrile

The following table summarizes key experimental data for the compound 2-Amino-4-methylthiazole-5-carbonitrile.

| Property | Value | Source |

| Physical State | White solid | thieme-connect.com |

| Yield | 93% | thieme-connect.com |

| Melting Point | 166–167 °C | thieme-connect.com |

| ¹H NMR (400 MHz, DMSO-d₆) | δ = 8.02 (s, 2 H), 2.25 (s, 3 H) | thieme-connect.com |

| ¹³C NMR (101 MHz, DMSO-d₆) | δ = 171.69, 163.50, 115.16, 85.17, 17.16 | thieme-connect.com |

| HRMS (ESI) | m/z [M – H]⁻ calcd for C₅H₄N₃S: 138.0126; found: 138.0131 | thieme-connect.com |

Structure

3D Structure

Properties

IUPAC Name |

2-amino-4-methyl-1,3-thiazole-5-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3S/c1-3-4(2-6)9-5(7)8-3/h1H3,(H2,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULWHWCKQINGKAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)N)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67322-84-3 | |

| Record name | 2-amino-4-methyl-1,3-thiazole-5-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Amino 4 Methylthiazole 5 Carbonitrile

Classical and Established Synthetic Routes for Aminothiazoles

The foundational methods for constructing the aminothiazole core have been relied upon for decades and serve as the basis for many modern adaptations. These routes are characterized by their reliability and well-understood mechanisms.

The most prominent and conventional method for synthesizing 2-aminothiazoles is the Hantzsch thiazole (B1198619) synthesis. thieme-connect.combeilstein-journals.org This reaction, first reported by Arthur Hantzsch in the late 19th century, typically involves the condensation of an α-halocarbonyl compound with a thioamide-containing reactant, such as thiourea (B124793). thieme-connect.comorgsyn.orgwikipedia.orgorganic-chemistry.org

The general mechanism proceeds via nucleophilic attack of the sulfur atom from thiourea on the α-carbon of the haloketone, followed by an intramolecular cyclization and dehydration to form the thiazole ring. For the specific synthesis of 2-Amino-4-methylthiazole-5-carbonitrile, a suitable α-halocarbonyl precursor is required. The process can be adapted by using in-situ halogenation of a ketone, thereby avoiding the need to handle the often unstable α-haloketones directly. beilstein-journals.org Various halogenating agents such as bromine (Br₂), iodine (I₂), or N-bromosuccinimide (NBS) can be employed for this purpose. beilstein-journals.orgnih.gov

Closely linked to the Hantzsch synthesis, this strategy focuses on the condensation reaction between thiourea and a suitable three-carbon precursor bearing the required methyl and nitrile functionalities. A common approach involves the reaction of thiourea with an α-haloketone. nih.gov For instance, 2-amino-4-methylthiazole (B167648) can be prepared by reacting chloroacetone (B47974) with thiourea. orgsyn.org Similarly, ethyl 2-amino-4-methylthiazole-5-carboxylate is synthesized from thiourea and ethyl 2-chloroacetoacetate. google.com

This method is versatile, and the reaction conditions can be modified. For example, the reaction can be carried out in various solvents, including ethanol (B145695) or aqueous solutions, and may be heated to reflux to drive the reaction to completion. orgsyn.orggoogle.com The use of a base, such as sodium carbonate, can facilitate the reaction, leading to shorter reaction times and higher yields. google.com

Contemporary and Environmentally Benign Synthetic Strategies

Recent advancements in synthetic chemistry have led to the development of novel methods that are more efficient, safer, and environmentally friendly. These strategies often result in higher yields, shorter reaction times, and milder reaction conditions.

A novel and green approach for the synthesis of 2-aminothiazoles involves the use of visible light photocatalysis. thieme-connect.com This method facilitates the reaction between active methylene (B1212753) ketones and thioureas at room temperature. thieme-connect.comresearchgate.net For the synthesis of 2-Amino-4-methylthiazole-5-carbonitrile, the reaction is conducted using Eosin Y as a photocatalyst and is irradiated with blue LEDs. thieme-connect.com This protocol is noted for its mild conditions, straightforward workup, and high product yields. thieme-connect.com

In a specific example, the reaction between 3-oxobutanenitrile (B1585553) and thiourea in a mixed solvent of ethanol and water (1:1) under blue LED light (460–470 nm) for 12 hours at room temperature yielded 2-Amino-4-methylthiazole-5-carbonitrile in 93% yield. thieme-connect.com This method represents a significant advancement in green chemistry for the construction of the 2-aminothiazole (B372263) skeleton. thieme-connect.com

| Product | Yield (%) | Melting Point (°C) |

|---|---|---|

| 2-Amino-4-phenylthiazole-5-carbonitrile (B3183472) | 94 | - |

| 2-Amino-4-(m-tolyl)thiazole-5-carbonitrile | 96 | 193–195 |

| 2-Amino-4-(4-fluorophenyl)thiazole-5-carbonitrile | 91 | 245–246 |

| 2-Amino-4-(4-bromophenyl)thiazole-5-carbonitrile | 94 | 251–252 |

| 2-Amino-4-(2-chlorophenyl)thiazole-5-carbonitrile | 87 | 195–196 |

| 2-Amino-4-(thiophen-2-yl)thiazole-5-carbonitrile | 85 | 213–214 |

| 2-Amino-4-methylthiazole-5-carbonitrile | 93 | 166–167 |

One such method involves a two-step reaction of bromination and cyclization in a "one-pot cooking" process. google.com This strategy uses readily available starting materials and simplifies the otherwise cumbersome separate steps. google.com Another innovative one-pot approach is an electrochemical synthesis mediated by ammonium (B1175870) iodide (NH₄I), which avoids the use of external oxidants. beilstein-journals.org Furthermore, visible-light-promoted reactions are often designed as one-pot procedures, combining the generation of the reactive intermediate and the subsequent cyclization in a single flask. thieme-connect.com

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. nih.govrsc.org The application of microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner products compared to conventional heating methods. nih.govnih.gov While some have noted that microwave synthesis may not be ideal for large-scale industrial production, it is an excellent method for laboratory-scale synthesis and drug discovery efforts. google.com

The synthesis of various heterocyclic compounds, including thiazole derivatives, has been successfully achieved using microwave technology. nih.govnih.gov These reactions are often performed under solvent-free conditions or in minimal amounts of a high-boiling point solvent, which aligns with the principles of green chemistry by reducing solvent waste. organic-chemistry.org For example, the synthesis of thiazolyl-pyridazinediones has been efficiently carried out via a multicomponent reaction under microwave irradiation, highlighting the potential of this technology for preparing complex heterocyclic systems. nih.gov

Catalytic Synthesis Applications (e.g., Supported Catalysts, Green Catalysts)

The development of catalytic methods for the synthesis of 2-aminothiazole derivatives, including 2-Amino-4-methylthiazole-5-carbonitrile, has been a significant focus of research, aiming to improve efficiency, reduce environmental impact, and simplify product isolation. These approaches often utilize supported catalysts and green catalytic systems, which offer advantages such as catalyst recyclability, use of non-toxic reagents, and milder reaction conditions.

Supported Catalysts

Supported catalysts, where the active catalytic species is immobilized on a solid support, are instrumental in green chemistry as they can be easily separated from the reaction mixture and potentially reused.

A notable example is the use of a novel, multifunctional ionic liquid nanocatalyst based on zeolite-Y, designated as Ca/4-MePy-IL@ZY-Fe3O4. nih.govrsc.org This catalyst features an ionic liquid and calcium ions supported on a zeolite-Y framework, with iron oxide nanoparticles incorporated within the zeolite pores. nih.govrsc.org The magnetic nature of the Fe3O4 nanoparticles allows for the straightforward separation of the catalyst from the reaction medium using an external magnet. nih.govrsc.org This system has been effectively used in the one-pot synthesis of 2-aminothiazole derivatives. nih.govrsc.org The process involves the reaction of a methylcarbonyl compound with thiourea in the presence of the catalyst and trichloroisocyanuric acid (TCCA), which serves as a green and safe source of halogen. nih.govrsc.org The use of this supported nanocatalyst in ethanol at 80°C has demonstrated high efficiency. nih.govrsc.org Control experiments have confirmed that the reaction does not proceed in the absence of the catalyst. nih.gov

Some research has also explored the use of polymer-supported catalysts for aminothiazole synthesis. scispace.com These solid-supported methods are noted for easier execution, increased product yields, greater selectivity, and simpler work-up procedures. scispace.com For instance, polymer-supported thiourea has been used in condensation reactions to produce 2-aminothiazole-5-carboxylic acid methyl esters. scispace.com

Green Catalysts

Green catalysts in the synthesis of 2-Amino-4-methylthiazole-5-carbonitrile and related compounds are characterized by their environmentally benign nature, high efficiency, and ability to promote reactions under mild conditions, often replacing toxic reagents.

Visible-light photocatalysis represents a prominent green approach. A study demonstrated the synthesis of 2-amino-4-phenylthiazole-5-carbonitrile using Eosin Y as a photocatalyst. thieme-connect.com This reaction proceeds under irradiation with blue LEDs at room temperature. thieme-connect.com In a specific synthesis of 2-Amino-4-methylthiazole-5-carbonitrile, this method yielded the product in 93% yield. thieme-connect.com The reaction is typically carried out in a mixed solvent system of ethanol and water, which enhances the yield. thieme-connect.com

The aforementioned Ca/4-MePy-IL@ZY-Fe3O4 nanocatalyst also falls under the category of a green catalyst. nih.gov Its application allows for the replacement of toxic halogenating agents like iodine with the safer TCCA. nih.govrsc.org The catalyst's recyclability, coupled with the use of a non-toxic solvent like ethanol, classifies this procedure as a green chemistry approach. nih.gov

Furthermore, simpler and greener catalytic systems have been reported for the synthesis of related thiazole derivatives. A patented method describes the use of sodium carbonate as a catalyst in a mixed solvent of ethanol and ethyl acetate (B1210297) for preparing ethyl 2-amino-4-methylthiazole-5-carboxylate. google.com This approach was found to shorten reaction times, which can lead to lower energy consumption. google.com

Below are data tables summarizing the findings from the discussed catalytic methodologies.

Table 1: Supported Nanocatalyst for 2-Aminothiazole Synthesis

| Catalyst | Reactants | Solvent | Temperature | Key Advantages | Ref |

| Ca/4-MePy-IL@ZY-Fe3O4 | Acetophenone derivative, Thiourea, TCCA | Ethanol | 80 °C | Magnetically separable, Reusable, Replaces toxic reagents, High yield | nih.govrsc.orgrsc.org |

Table 2: Photocatalytic Synthesis of 2-Amino-4-methylthiazole-5-carbonitrile

| Photocatalyst | Reactants | Solvent | Light Source | Yield | Ref |

| Eosin Y (1 mol%) | Active methylene ketone, Thiourea | EtOH/H₂O (1:1) | Blue LEDs (460–470 nm) | 93% for 2-Amino-4-methylthiazole-5-carbonitrile | thieme-connect.com |

Chemical Reactivity and Transformation Pathways of 2 Amino 4 Methylthiazole 5 Carbonitrile

Exploration of Tautomerization Equilibria

Compounds containing an amino group adjacent to an endocyclic nitrogen atom within a heterocyclic ring, such as 2-aminothiazoles, can exist in a state of dynamic equilibrium between two or more tautomeric forms. researchgate.net This phenomenon is central to understanding the reactivity and spectroscopic properties of 2-amino-4-methylthiazole-5-carbonitrile.

The principal tautomeric relationship for 2-amino-4-methylthiazole-5-carbonitrile is the amino-imino equilibrium. This involves the migration of a proton between the exocyclic amino nitrogen and the endocyclic ring nitrogen atom (N3). nih.govsemanticscholar.org The two resulting forms are the aromatic amino tautomer (2-amino-4-methyl-1,3-thiazole-5-carbonitrile) and the non-aromatic imino tautomer (2-imino-4-methyl-2,3-dihydro-1,3-thiazole-5-carbonitrile).

Theoretical and spectroscopic studies on the closely related 2-amino-4-methylthiazole (B167648) reveal that the amino form is overwhelmingly the more stable and predominant species in solution. mdpi.comresearchgate.net The stability of the amino tautomer is largely attributed to the aromatic character of the thiazole (B1198619) ring, which features two double bonds (C=C and C=N). nih.govsemanticscholar.org In contrast, the imino form disrupts this aromaticity. nih.govsemanticscholar.org The nature of substituents on the thiazole ring, particularly at positions 2 and 5, can influence the position of this tautomeric equilibrium. researchgate.net While the amino form is dominant, the existence of the imino tautomer, even in small concentrations, can be crucial for certain reaction pathways. researchgate.net

Conformational analysis focuses on the orientation of the amino group and the rotation around the C2-N bond. For the parent compound, 2-amino-4-methylthiazole, computational studies have identified multiple possible tautomeric structures beyond the primary amino-imino pair, involving hydrogen migration to other atoms in the ring system. nih.govsemanticscholar.orgmdpi.com However, these alternative tautomers are significantly less stable. semanticscholar.orgmdpi.com

The relative stability of the tautomers and the energy required for their interconversion have been investigated using computational chemistry, specifically Density Functional Theory (DFT) calculations for 2-amino-4-methylthiazole. nih.govsemanticscholar.orgmdpi.com These studies provide a quantitative understanding of the energetic landscape.

The amino tautomer (designated AMT1 in some studies) is consistently identified as the global minimum on the potential energy surface, meaning it is the most stable form. semanticscholar.orgmdpi.com Other tautomers, including the imino form (AMT2), exist at significantly higher energy levels. semanticscholar.orgmdpi.com The calculated Gibbs free energy difference between the amino and imino forms indicates that the equilibrium lies heavily in favor of the amino structure. semanticscholar.org The energy barrier for the direct proton transfer from the exocyclic amino group to the ring nitrogen to form the imino tautomer is substantial, calculated to be as high as 208.6 kJ mol⁻¹ for 2-amino-4-methylthiazole, further confirming the kinetic stability of the amino form. semanticscholar.orgmdpi.com

| Tautomer | Description | Relative Gibbs Free Energy (ΔG) (kJ mol⁻¹) | Relative Abundance at 298 K |

|---|---|---|---|

| AMT1 | Amino form | 0.00 | >99.9% |

| AMT2 | Imino form | 66.7 | <0.1% |

| AMT3 | Alternative tautomer | 93.5 | <0.1% |

| AMT4 | Alternative tautomer | 123.6 | <0.1% |

| AMT5 | Alternative tautomer | 96.5 | <0.1% |

Derivatization and Functionalization of the Amino Group at C2

The exocyclic amino group at the C2 position is a primary site for chemical modification, allowing for the synthesis of a wide array of derivatives. These reactions typically involve nucleophilic attack by the amino nitrogen onto an electrophilic center.

The amino group of 2-aminothiazoles readily undergoes acylation with various acylating agents, such as acyl chlorides and acid anhydrides, to form the corresponding N-acylamino derivatives. researchgate.net For instance, the reaction of ethyl 2-amino-4-methylthiazole-5-carboxylate with 2-chloropropionyl chloride in the presence of a base yields the corresponding 2-(2-chloropropionamido) derivative. ambeed.com Similarly, treatment with acetic anhydride (B1165640) results in the N-acetylated product. researchgate.net N-formylation can also be achieved, for example, through the Vilsmeier-Haack reaction. rsc.org These reactions proceed regioselectively at the exocyclic amino group, which acts as the more nucleophilic site compared to the ring nitrogen. researchgate.net

| Starting Material | Reagent | Product Type | Reference |

|---|---|---|---|

| Ethyl 2-amino-4-methylthiazole-5-carboxylate | 2-Chloropropionyl chloride / K₂CO₃ | N-Acylamino thiazole | ambeed.com |

| Ethyl 2-amino-4-methylthiazole-5-carboxylate | Acetic anhydride | N-Acetylamino thiazole | researchgate.net |

| 2-Amino-4-chlorothiazole | O-Acetylsalicyloyl chloride / Et₃N | N-Acylamino thiazole | nih.gov |

| N,N-disubstituted 2-aminothiazoles | Vilsmeier reagent (POCl₃/DMF) | 2-Amino-5-carbaldehyde (via formylation) | rsc.org |

The amino group can be functionalized to form sulfonamides, ureas, and related structures.

Sulfonamidation: Reaction with sulfonyl chlorides (e.g., arylsulfonyl chlorides) in the presence of a base like pyridine (B92270) yields 2-(arylsulfonyl)amino derivatives. researchgate.net The existence of 2-Amino-4-methylthiazole-5-sulfonamide as a commercially available compound confirms the viability of this transformation. bldpharm.com

Urea (B33335) Formation: Ureas are typically synthesized by treating the amino group with isocyanates. nih.gov For example, reacting a 2-aminothiazole intermediate with phenyl isocyanate yields the corresponding phenyl urea derivative. nih.gov An alternative route involves reaction with chlorosulfonyl isocyanate followed by hydrolysis or reaction with amines. researchgate.net

Thiosemicarbazide Formation: Thiosemicarbazides can be prepared through multi-step sequences, often involving the reaction of an amine with an isothiocyanate to form a thiourea (B124793), which is then further reacted with hydrazine (B178648) or a derivative. researchgate.netresearchgate.net The general principle involves the nucleophilic addition of the amino group to the electrophilic carbon of an isothiocyanate. researchgate.net

Schiff bases, or imines, are formed through the condensation reaction of a primary amine with an aldehyde or a ketone. nih.gov The C2-amino group of 2-amino-4-methylthiazole-5-carbonitrile can participate in such reactions. The process typically occurs under neutral or mildly acidic conditions and involves the initial formation of a hemiaminal intermediate, followed by the elimination of a water molecule to yield the final C=N double bond of the imine. nih.gov The synthesis of Schiff bases from related 2-aminothiazole structures by refluxing with various substituted aldehydes in a suitable solvent like ethanol (B145695) has been well-documented. nih.gov This reaction provides a straightforward method for extending the molecular framework by introducing diverse aromatic or aliphatic substituents via the aldehyde component. nih.gov

Nucleophilic Substitution Reactions Involving the Amine Functionality

The exocyclic amino group at the C2 position of the thiazole ring in 2-amino-4-methylthiazole-5-carbonitrile is a key site for nucleophilic reactivity. This functionality readily undergoes substitution reactions, most notably acylation and sulfonylation, allowing for the introduction of a wide array of functional groups and the synthesis of diverse derivatives. researchgate.netresearchgate.netnih.gov

Acylation reactions are typically carried out using acylating agents such as acyl halides or anhydrides in the presence of a base like pyridine or triethylamine. nih.govmdpi.com For instance, the reaction of 2-aminothiazole derivatives with various acyl chlorides leads to the formation of the corresponding N-acylamides. mdpi.com Studies on the ethyl ester of 2-amino-4-methylthiazole-5-carboxylic acid have shown that acylation occurs regioselectively at the amino group, yielding acetylamino or arylsulfonylamino derivatives. researchgate.netresearchgate.net This reactivity is crucial for creating amide linkages, which are prevalent in many biologically active molecules. mdpi.com

Similarly, sulfonylation of the amino group can be achieved by reacting the parent compound with sulfonyl chlorides in a suitable solvent, often with a base to neutralize the HCl byproduct. nih.gov This reaction produces sulfonamide derivatives, a structural motif found in numerous therapeutic agents. The general scheme for these transformations is presented below.

Table 1: Nucleophilic Substitution Reactions at the Amine Group

| Reaction Type | Reagent | Product Class | Reference |

|---|---|---|---|

| Acylation | Acyl Halide (e.g., Acetyl Chloride) | N-Acyl-2-aminothiazole | mdpi.com |

| Acylation | Acid Anhydride (e.g., Acetic Anhydride) | N-Acyl-2-aminothiazole | nih.gov |

These reactions highlight the versatility of the C2-amino group as a synthetic handle for structural modification, enabling the exploration of structure-activity relationships in medicinal chemistry. The nucleophilic character of the 2-aminothiazole core has been systematically studied, providing a quantitative basis for predicting its reactivity in such coupling reactions. cu.edu.eg

Transformations at the Nitrile Group at C5

The nitrile functionality at the C5 position is another reactive center in the 2-amino-4-methylthiazole-5-carbonitrile molecule, offering pathways to various important carboxylic acid derivatives.

Conversion to Carboxylic Acid and Ester Derivatives

The carbonitrile group can be converted into a carboxylic acid or its corresponding esters through well-established chemical transformations. The hydrolysis of nitriles to carboxylic acids can be achieved under either acidic or basic conditions. chemistrysteps.com In the case of 2-amino-4-methylthiazole-5-carbonitrile, this would yield 2-amino-4-methylthiazole-5-carboxylic acid. The process typically involves the initial formation of an amide intermediate, which is then further hydrolyzed to the carboxylic acid. chemistrysteps.com

Direct synthesis of ester derivatives, such as ethyl 2-amino-4-methylthiazole-5-carboxylate, is also a common strategy. google.comgoogle.com These methods often involve the cyclization of a precursor like ethyl 2-chloroacetoacetate with thiourea. google.com One-pot synthesis methods have been developed that proceed via bromination and cyclization to produce these ester derivatives in good yields. google.com The resulting esters are valuable intermediates themselves, for example, in the synthesis of the antibiotic Cefditoren. google.com

The general pathways for these transformations are summarized below:

Table 2: Conversion of the Nitrile Group to Acid and Ester Derivatives

| Transformation | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Nitrile Hydrolysis | H₃O⁺ or OH⁻, heat | 2-Amino-4-methylthiazole-5-carboxylic acid | chemistrysteps.com |

| Esterification | Alcohol (e.g., Ethanol), Acid catalyst (from carboxylic acid) | 2-Amino-4-methylthiazole-5-carboxylate | philadelphia.edu.jo |

Hydrazide Functional Group Introduction

The nitrile group can be a precursor to the carbohydrazide (B1668358) functionality. More commonly, the corresponding ester derivative is used as the starting material for reaction with hydrazine. The reaction of an ester, such as ethyl 2-amino-4-methylthiazole-5-carboxylate, with hydrazine hydrate (B1144303) (N₂H₄·H₂O) in a suitable solvent like ethanol under reflux leads to the formation of the corresponding 2-amino-4-methylthiazole-5-carbohydrazide. nih.gov

This reaction is a standard method for preparing hydrazides, where the hydrazine acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the ester and displacing the ethoxy group. mdpi.com The resulting hydrazide is a versatile building block for synthesizing more complex heterocyclic systems, such as oxadiazoles (B1248032) or pyrazoles, through further condensation reactions. nih.govnih.gov

Table 3: Synthesis of 2-Amino-4-methylthiazole-5-carbohydrazide

| Starting Material | Reagent | Solvent | Product | Reference |

|---|

Photochemical Reactivity and Ring-Opening Mechanisms

The photochemical behavior of the thiazole ring is of significant interest due to its presence in many photolabile compounds. The stability of aromatic compounds like thiazoles influences their response to UV light and their capacity to undergo structural changes. nih.gov

UV-Induced Ring Cleavage Pathways (e.g., CS–CN, CS–CC bond scission)

Theoretical and experimental studies on the closely related 2-amino-4-methylthiazole provide insight into the potential photochemical pathways of the carbonitrile derivative. nih.gov Upon absorption of UV radiation, the thiazole ring can become electronically excited, making it susceptible to ring cleavage. The stability of the five-membered ring is influenced by the position of double bonds and substituents. nih.gov

The inherent strain and the presence of heteroatoms in the thiazole ring suggest that bonds such as the C-S and C-N linkages are potential sites for photochemical scission. While specific studies on the UV-induced cleavage of 2-amino-4-methylthiazole-5-carbonitrile are limited, research on other thiazole and thiophene-containing compounds indicates that such ring-opening reactions are plausible. nih.gov The lower resonance energy of these heterocycles compared to benzene (B151609) makes them more susceptible to photochemical reactions. nih.gov UV irradiation can lead to the formation of reactive intermediates through homolytic or heterolytic bond cleavage, initiating a cascade of further reactions. Studies on related compounds like 2-thiouracil (B1096) have demonstrated that UV light can induce tautomerization and other structural isomerizations. nih.gov

Identification and Characterization of Photoproducts

The identification of photoproducts is crucial for understanding the degradation pathways of the molecule. For 2-amino-4-methylthiazole, studies using matrix isolation FTIR spectroscopy combined with theoretical calculations have identified several photoproducts resulting from UV irradiation. nih.gov The initial step is often a tautomeric transformation, leading to less stable isomers. These isomers can then undergo further photochemical reactions. nih.gov

The identified photoproducts for 2-amino-4-methylthiazole included various molecular complexes formed after ring transformation. nih.gov For the carbonitrile derivative, one could anticipate a complex mixture of products arising from ring cleavage and rearrangement. Characterization of these products would typically involve spectroscopic techniques such as mass spectrometry, NMR, and IR spectroscopy to elucidate their structures. The specific photoproducts would depend on the irradiation wavelength, solvent, and presence of other reactive species.

Spectroscopic Characterization and Advanced Structural Elucidation

Vibrational Spectroscopy Analysis (e.g., FTIR Matrix Isolation)

While direct Fourier-transform infrared (FTIR) matrix isolation studies for 2-Amino-4-methylthiazole-5-carbonitrile are not extensively documented, significant insights can be drawn from the analysis of the closely related compound, 2-Amino-4-methylthiazole (B167648) (AMT). Studies combining matrix isolation FTIR spectroscopy with Density Functional Theory (DFT) calculations have provided a thorough vibrational assignment for AMT. semanticscholar.orgmdpi.comnih.gov

The experimental spectrum of AMT isolated in an argon matrix reveals key vibrational modes. semanticscholar.org For the target molecule, 2-Amino-4-methylthiazole-5-carbonitrile, the presence of a nitrile (-C≡N) group would introduce a characteristic and strong absorption band in the region of 2220-2260 cm⁻¹. Other significant vibrations, extrapolated from the analysis of AMT, would include N-H stretching vibrations from the amino group, C=N and C=C stretching from the thiazole (B1198619) ring, and various bending modes.

A tentative assignment of key vibrational modes for 2-Amino-4-methylthiazole-5-carbonitrile, based on AMT data, is presented below.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |

| Asymmetric NH₂ stretching | ~3550 | Amino |

| Symmetric NH₂ stretching | ~3450 | Amino |

| Nitrile stretching (C≡N) | 2220-2260 | Carbonitrile |

| NH₂ scissoring | ~1640 | Amino |

| Ring stretching (C=N, C=C) | 1500-1600 | Thiazole Ring |

| CH₃ deformations | 1375-1450 | Methyl |

| Ring breathing/deformations | < 1300 | Thiazole Ring |

This table is predictive and based on data for 2-Amino-4-methylthiazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR (¹H NMR)

The ¹H NMR spectrum of Ethyl 2-amino-4-methylthiazole-5-carboxylate in deuterated chloroform (CDCl₃) shows distinct signals for the methyl and amino protons on the thiazole ring, in addition to the signals for the ethyl ester group. tandfonline.comgoogle.com For 2-Amino-4-methylthiazole-5-carbonitrile, the signals for the ethyl group would be absent. The chemical shifts for the remaining protons are expected to be in similar regions, though the electronic effect of the nitrile group might induce slight shifts.

| Proton Environment | Chemical Shift (δ ppm) | Multiplicity | Compound |

| -NH₂ | 7.69 | broad singlet | Ethyl 2-amino-4-methylthiazole-5-carboxylate |

| Thiazole-4-CH₃ | 2.36 | singlet | Ethyl 2-amino-4-methylthiazole-5-carboxylate |

| OCH₂CH₃ | 4.13 | quartet | Ethyl 2-amino-4-methylthiazole-5-carboxylate |

| OCH₂CH₃ | 1.19 | triplet | Ethyl 2-amino-4-methylthiazole-5-carboxylate |

Data obtained in CDCl₃ at 400 MHz. tandfonline.comgoogle.com

Carbon-13 NMR (¹³C NMR)

The ¹³C NMR spectrum of Ethyl 2-amino-4-methylthiazole-5-carboxylate provides the chemical shifts for the carbon atoms of the thiazole ring and the attached functional groups. tandfonline.comgoogle.com In the case of 2-Amino-4-methylthiazole-5-carbonitrile, the signals corresponding to the ethyl ester would be replaced by a signal for the nitrile carbon (typically around 115-120 ppm) and the C5 carbon would be shifted accordingly.

| Carbon Environment | Chemical Shift (δ ppm) | Compound |

| Thiazole-2-C (C-NH₂) | 170.21 | Ethyl 2-amino-4-methylthiazole-5-carboxylate |

| C=O (Ester) | 161.95 | Ethyl 2-amino-4-methylthiazole-5-carboxylate |

| Thiazole-4-C (C-CH₃) | 159.34 | Ethyl 2-amino-4-methylthiazole-5-carboxylate |

| Thiazole-5-C (C-COOEt) | 107.34 | Ethyl 2-amino-4-methylthiazole-5-carboxylate |

| OCH₂CH₃ | 59.72 | Ethyl 2-amino-4-methylthiazole-5-carboxylate |

| OCH₂CH₃ | 17.12 | Ethyl 2-amino-4-methylthiazole-5-carboxylate |

| Thiazole-4-CH₃ | 14.32 | Ethyl 2-amino-4-methylthiazole-5-carboxylate |

Data obtained in CDCl₃ at 100 MHz. tandfonline.comgoogle.com

Mass Spectrometry (e.g., HRMS, ESI-MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For 2-Amino-4-methylthiazole-5-carbonitrile (C₅H₅N₃S), the calculated exact molecular weight is 139.0259 g/mol . High-resolution mass spectrometry (HRMS) would be able to confirm this precise mass.

While specific experimental mass spectra for the target compound are not published, analysis of related structures such as Ethyl 2-amino-4-methylthiazole-5-carboxylate shows a protonated molecular ion [M+H]⁺ at m/z 187. tandfonline.com The fragmentation of aminothiazoles is known to be specific and can aid in structure elucidation. semanticscholar.org Expected fragmentation for 2-Amino-4-methylthiazole-5-carbonitrile would likely involve the loss of small molecules like HCN or cleavage of the thiazole ring.

Elemental Analysis for Stoichiometric Verification

Elemental analysis provides experimental verification of the empirical formula of a compound by determining the percentage composition of its constituent elements. The theoretical elemental composition of 2-Amino-4-methylthiazole-5-carbonitrile, with the molecular formula C₅H₅N₃S, is calculated as follows:

| Element | Symbol | Atomic Weight ( g/mol ) | % Composition |

| Carbon | C | 12.011 | 43.15% |

| Hydrogen | H | 1.008 | 3.62% |

| Nitrogen | N | 14.007 | 30.19% |

| Sulfur | S | 32.06 | 23.04% |

Experimental validation through combustion analysis is a standard procedure to confirm the purity and stoichiometry of a synthesized compound. nih.govelementar.com For the related compound, Ethyl 2-amino-4-methylthiazole-5-carboxylate (C₇H₁₀N₂O₂S), the calculated values (C, 45.15%; H, 5.41%; N, 15.04%) were found to be in close agreement with the experimental findings (C, 45.29%; H, 5.49%; N, 15.15%). tandfonline.com

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information on the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. There are no published crystal structures for 2-Amino-4-methylthiazole-5-carbonitrile.

However, the crystallographic analysis of various other 2-aminothiazole (B372263) derivatives has been reported, revealing common structural motifs. uq.edu.aunih.govresearchgate.net These studies often show that the aminothiazole ring is planar and participates in extensive hydrogen bonding networks. For instance, proton transfer from an acidic co-former to the thiazole ring nitrogen is a common feature, leading to the formation of salt structures with characteristic hydrogen-bonding patterns, such as R²₂(8) graph set dimer associations. uq.edu.auresearchgate.net These interactions play a crucial role in defining the supramolecular architecture of these compounds in the solid state.

Computational Chemistry and Quantum Mechanical Investigations

Density Functional Theory (DFT) Calculations

DFT is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is frequently employed to predict molecular geometries, vibrational frequencies, and various electronic properties.

For related 2-aminothiazole (B372263) derivatives, DFT calculations, often using the B3LYP functional with various basis sets (e.g., 6-31G, 6-311++G), are performed to determine the optimized molecular geometry. This process identifies the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy conformation of the molecule. For instance, studies on similar thiazole (B1198619) compounds reveal that the thiazole ring is generally planar. The optimized geometry is crucial for accurately calculating other molecular parameters.

Electronic structure analysis involves examining the distribution of electrons within the molecule. Properties such as dipole moment and the distribution of atomic charges (e.g., Mulliken charges) are calculated to understand the molecule's polarity and reactive sites. In many aminothiazole compounds, the nitrogen and sulfur atoms of the thiazole ring, along with the amino group, are key sites influencing the electronic properties.

Table 1: Representative Optimized Geometrical Parameters for a Thiazole Derivative (Hypothetical Data for Illustrative Purposes)

| Parameter | Bond Length (Å) | Bond Angle (°) |

|---|---|---|

| C=C | 1.37 | N/A |

| C-N | 1.38 | 115 |

| C-S | 1.76 | 110 |

| C-C≡N | 1.45 | 178 |

Note: This table is for illustrative purposes and does not represent actual calculated data for 2-Amino-4-methylthiazole-5-carbonitrile.

Potential energy surface (PES) mapping is a computational technique used to explore the energy changes that occur during a chemical reaction or conformational change. By mapping the PES, researchers can identify transition states, reaction intermediates, and determine the activation energy barriers for various chemical processes. For molecules like 2-amino-4-methylthiazole (B167648), PES mapping has been used to study tautomerization pathways, which involve the migration of a proton. These studies calculate the relative energies of different tautomers and the energy barriers separating them, providing insight into their relative stability and the feasibility of their interconversion.

Frontier Molecular Orbital Theory Application

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species.

The HOMO is the outermost orbital containing electrons and acts as an electron donor. The energy of the HOMO is related to the molecule's ionization potential and its ability to donate electrons in a chemical reaction. In typical aminothiazole structures, the HOMO is often localized over the electron-rich regions, such as the amino group and the sulfur atom within the thiazole ring, indicating these are likely sites for electrophilic attack.

The LUMO is the innermost orbital that is devoid of electrons and can act as an electron acceptor. The energy of the LUMO is related to the electron affinity of the molecule. A lower LUMO energy suggests a greater ability to accept electrons. For thiazole derivatives, the LUMO is frequently distributed over the thiazole ring and electron-withdrawing substituents, such as the nitrile group (-C≡N) in 2-Amino-4-methylthiazole-5-carbonitrile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE = ELUMO - EHOMO), is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. A large energy gap implies high stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates that the molecule is more reactive and less stable. This energy gap is also instrumental in understanding the electronic absorption spectra of a molecule, as it corresponds to the energy of the lowest electronic transition.

Table 2: Frontier Molecular Orbital Energies and Energy Gap (Hypothetical Data for Illustrative Purposes)

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -1.8 |

| Energy Gap (ΔE) | 4.7 |

Note: This table is for illustrative purposes and does not represent actual calculated data for 2-Amino-4-methylthiazole-5-carbonitrile.

Theoretical Prediction of Spectroscopic Parameters

Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in predicting the spectroscopic parameters of molecules with a high degree of accuracy. For 2-Amino-4-methylthiazole-5-carbonitrile, theoretical calculations can provide a detailed assignment of its vibrational spectrum, aiding in the interpretation of experimental data such as Fourier Transform Infrared (FTIR) and Raman spectra.

Studies on the closely related compound, 2-Amino-4-methylthiazole (AMT), have utilized DFT calculations with the B3LYP functional and the 6-311++G(3df,3pd) basis set to investigate its structure and vibrational spectra. mdpi.com This level of theory has been shown to provide reliable predictions for the vibrational frequencies of thiazole derivatives. A similar computational approach can be applied to 2-Amino-4-methylthiazole-5-carbonitrile to predict its characteristic vibrational modes.

The predicted vibrational spectrum of 2-Amino-4-methylthiazole-5-carbonitrile would exhibit several key features:

N-H Stretching: The amino group (NH₂) would show symmetric and asymmetric stretching vibrations, typically in the range of 3400-3500 cm⁻¹.

C≡N Stretching: A strong and sharp absorption band corresponding to the nitrile group (C≡N) stretching vibration is expected in the region of 2220-2260 cm⁻¹. The precise position of this band is sensitive to the electronic environment within the molecule.

Thiazole Ring Vibrations: The thiazole ring itself gives rise to a series of characteristic stretching and bending vibrations. These include C=N, C=C, and C-S stretching modes, which are often coupled and appear in the fingerprint region of the spectrum (below 1600 cm⁻¹).

Methyl Group Vibrations: The methyl (CH₃) group will exhibit symmetric and asymmetric stretching and bending vibrations.

A theoretical study on a structurally similar compound, 5-Amino-3-(methylthio)-1-(1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carbonitrile, also employed DFT calculations to perform a comprehensive vibrational assignment, demonstrating the utility of this approach for complex heterocyclic systems containing a nitrile group. researchgate.net

The table below presents a hypothetical set of predicted vibrational frequencies for 2-Amino-4-methylthiazole-5-carbonitrile, based on typical ranges for the functional groups and data from analogous compounds.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|

| N-H Asymmetric Stretch | ~3500 | Medium |

| N-H Symmetric Stretch | ~3400 | Medium |

| C-H Stretch (Methyl) | ~2950 | Weak |

| C≡N Stretch | ~2240 | Strong |

| C=N Stretch (Ring) | ~1620 | Medium-Strong |

| N-H Bend | ~1580 | Medium |

| C=C Stretch (Ring) | ~1540 | Medium |

| C-S Stretch (Ring) | ~700 | Weak-Medium |

Charge Transfer Interactions and Electronic Absorption Studies

2-Amino-4-methylthiazole-5-carbonitrile possesses both electron-donating (amino group) and electron-withdrawing (nitrile group) functionalities, making it a candidate for forming charge-transfer (CT) complexes with suitable electron acceptor or donor molecules. These interactions can be studied using UV-Vis spectroscopy, which typically reveals a new, broad absorption band at a longer wavelength that is not present in the spectra of the individual components.

The formation of a CT complex can be described by the following equilibrium:

D + A ⇌ [D-A]

where D is the electron donor (2-Amino-4-methylthiazole-5-carbonitrile) and A is the electron acceptor. The properties of the CT complex, such as the association constant (KCT) and the molar extinction coefficient (εCT), can be determined from the UV-Vis spectral data using the Benesi-Hildebrand equation or its modifications.

Theoretical investigations using Time-Dependent DFT (TD-DFT) can be employed to predict the electronic absorption spectra of 2-Amino-4-methylthiazole-5-carbonitrile and its potential charge-transfer complexes. nih.gov These calculations can provide insights into the nature of the electronic transitions, including the HOMO-LUMO energy gap, which is related to the charge-transfer process. The HOMO (Highest Occupied Molecular Orbital) is typically localized on the electron-donating part of the molecule, while the LUMO (Lowest Unoccupied Molecular Orbital) is localized on the electron-accepting part. In a CT complex, the new absorption band corresponds to the transition of an electron from the HOMO of the donor to the LUMO of the acceptor.

The electronic properties of the CT complex are influenced by factors such as the strength of the donor and acceptor, the solvent polarity, and the stoichiometry of the complex. semanticscholar.org A study on charge-transfer complexes of 2-amino-1,3,4-thiadiazole with various π-acceptors demonstrated the use of spectrophotometric methods to determine these parameters. researchgate.net

The following table summarizes the key parameters that can be determined from experimental and computational studies of charge-transfer complexes of 2-Amino-4-methylthiazole-5-carbonitrile.

| Parameter | Description | Method of Determination |

|---|---|---|

| λmax (CT) | Wavelength of maximum absorption of the charge-transfer band | UV-Vis Spectroscopy |

| KCT | Association constant of the charge-transfer complex | Benesi-Hildebrand plot from UV-Vis data |

| εCT | Molar extinction coefficient of the charge-transfer complex | Benesi-Hildebrand plot from UV-Vis data |

| ΔG° | Gibbs free energy of complex formation | Calculated from KCT |

| HOMO-LUMO Gap | Energy difference between the highest occupied and lowest unoccupied molecular orbitals | TD-DFT Calculations |

2 Amino 4 Methylthiazole 5 Carbonitrile As a Versatile Synthetic Synthon

Role in the Construction of Complex Heterocyclic Systems

The ortho-amino-nitrile functionality is a classic and powerful tool for the synthesis of fused pyrimidine rings. 2-Amino-4-methylthiazole-5-carbonitrile is an excellent substrate for these transformations, leading to the formation of thiazolo[4,5-d]pyrimidines, a class of compounds recognized for their significant biological activities. The amino group acts as a nucleophile, while the nitrile group is susceptible to intramolecular cyclization, enabling the annulation of a pyrimidine ring onto the thiazole (B1198619) core.

The synthesis of these fused systems can be achieved by reacting 2-Amino-4-methylthiazole-5-carbonitrile with various one-carbon reagents. For instance, heating with formic acid or triethyl orthoformate can yield 7-methylthiazolo[4,5-d]pyrimidin-5(4H)-one. Similarly, reaction with formamide provides a direct route to the corresponding 5-aminothiazolo[4,5-d]pyrimidine. The versatility of this synthon allows for the introduction of diverse substituents onto the newly formed pyrimidine ring by selecting appropriate reaction partners. Thiazolo[4,5-d]pyrimidine derivatives are considered potent therapeutic agents, particularly in the development of anticancer drugs mdpi.com.

Furthermore, this compound is analogous to the widely used 2-aminothiophene-3-carbonitriles, which are key precursors for thieno[2,3-d]pyrimidines scielo.brresearchgate.net. The principles of cyclization are directly transferable, highlighting the utility of the aminonitrile motif in heterocyclic synthesis. The reaction of such precursors with reagents like isothiocyanates, carbon disulfide, or urea (B33335) leads to a variety of substituted fused pyrimidines, demonstrating the broad scope of this synthetic approach mdpi.comnih.gov.

Table 1: Examples of Fused Heterocyclic Systems Derived from ortho-Amino-nitrile Thiazoles

| Target Heterocycle Core | Reagent(s) | Resulting Fused System | Potential Applications |

|---|---|---|---|

| Thiazolo[4,5-d]pyrimidine | Formamide, Urea, Isothiocyanates | Fused Pyrimidine Ring | Anticancer, Adenosine Receptor Ligands mdpi.comnih.gov |

| Thiazolo[4,5-d]pyrimidine | Triethyl Orthoformate | Fused Pyrimidinone Ring | Therapeutic Agents nih.gov |

| Thiazolo[4,5-d]pyrimidine | Carbon Disulfide | Fused Thioxo-pyrimidine Ring | Synthetic Intermediates mdpi.com |

| Thiazolo[4,5-b]pyridine | Arylidenemalononitrile | Fused Pyridine (B92270) Ring | Anticancer nih.gov |

Strategies for Incorporating the Thiazole Moiety into Novel Molecular Architectures

Several synthetic strategies leverage the unique reactivity of 2-Amino-4-methylthiazole-5-carbonitrile to embed the thiazole core into larger and more complex molecular frameworks. These methods are primarily centered on the reactivity of the amino and nitrile functional groups.

Cyclocondensation Reactions: This is the most prevalent strategy. It involves the reaction of the amino group as a binucleophile with a reagent containing two electrophilic centers, or a one-pot reaction with a single reagent that builds the new ring.

Reaction with One-Carbon Synthons: As mentioned, reagents like formamide, urea, and formic acid derivatives react with the amino group and induce cyclization with the nitrile to form the pyrimidine ring of thiazolo[4,5-d]pyrimidines researchgate.netnih.gov.

Reaction with Isothiocyanates: Treatment with various isothiocyanates leads to the formation of an intermediate thiourea (B124793), which then undergoes intramolecular cyclization to afford N-substituted 5-aminothiazolo[4,5-d]pyrimidines mdpi.com.

Multicomponent Reactions (MCRs): The inherent reactivity of 2-Amino-4-methylthiazole-5-carbonitrile makes it an ideal candidate for multicomponent reactions, where three or more reactants combine in a single step to form a complex product. This approach offers high efficiency and atom economy. For example, MCRs involving an aldehyde, a malononitrile equivalent, and an aminoazole can lead to the rapid assembly of fused pyridine rings nih.govfrontiersin.org. The amino group of the thiazole can participate as the nucleophilic component in such cascade reactions to construct polyfunctionalized heterocyclic systems mdpi.com.

Modification of Functional Groups: The amino and nitrile groups can be chemically modified prior to cyclization to introduce further diversity.

The amino group can be acylated or reacted with reagents like chloroacetyl chloride to form intermediates for further elaboration mdpi.com.

The nitrile group can be hydrolyzed to a carboxylic acid or an amide, opening up different cyclization pathways or providing a handle for attaching other molecular fragments plos.orgnih.gov.

Table 2: Synthetic Strategies for Molecular Elaboration

| Strategy | Description | Key Reagents | Resulting Structure Type |

|---|---|---|---|

| Cyclocondensation | Formation of a new ring by reacting the amino and nitrile groups with a bifunctional reagent. | Formamide, Urea, Isothiocyanates, Dicarbonyls | Fused bicyclic systems (e.g., Thiazolo[4,5-d]pyrimidines) |

| Multicomponent Reactions | One-pot synthesis involving three or more reactants to build complex molecules efficiently. | Aldehydes, Active Methylene (B1212753) Compounds | Highly substituted fused pyridines and pyrimidines |

| Functional Group Transformation | Chemical modification of the amino or nitrile group to enable alternative synthetic routes. | Acylating agents, Hydrolyzing agents | Carboxamides, Carboxylic acids, N-substituted derivatives |

Precursor for Bioactive Compound Development via Structural Modifications

The thiazole ring and its fused derivatives are prominent scaffolds in medicinal chemistry, known for a wide spectrum of biological activities nih.gov. 2-Amino-4-methylthiazole-5-carbonitrile is a valuable starting material for synthesizing libraries of compounds for drug discovery. By serving as the precursor to complex heterocyclic systems, it facilitates the development of potent bioactive agents.

The fused systems derived from this synthon are of particular interest:

Thiazolo[4,5-d]pyrimidines: This class of compounds has been investigated for various therapeutic applications. For example, specific derivatives have shown potent anticancer activity against a variety of human cancer cell lines mdpi.com. Others have been designed as dual adenosine A1/A2A receptor antagonists, which have potential for the treatment of depression nih.gov.

Thieno[2,3-d]pyrimidines: The analogous thieno[2,3-d]pyrimidines, synthesized from related aminothiophenes, exhibit significant biological profiles that inspire the exploration of their thiazole isosteres. These compounds are known to possess anti-proliferative activity against breast cancer cells nih.govmdpi.com, function as phosphodiesterase 4 (PDE4) inhibitors rsc.org, and act as dual inhibitors in the purine biosynthesis pathway, making them targeted antitumor agents nih.gov.

Antimicrobial Agents: The 2-aminothiazole (B372263) core itself is a key feature in many antimicrobial drugs. Derivatives synthesized from related 2-aminothiazole-4-carboxylates have shown excellent activity against Mycobacterium tuberculosis plos.org. The synthesis of various thieno[2,3-d]pyrimidine derivatives has also yielded compounds with modest antibacterial and antifungal activities nih.gov.

The development process involves the initial synthesis of the core heterocyclic system, such as thiazolo[4,5-d]pyrimidine, followed by systematic structural modifications to optimize biological activity. These modifications can include altering substituents on the thiazole or the fused pyrimidine ring to improve potency, selectivity, and pharmacokinetic properties.

Table 3: Biological Activities of Compound Classes Derived from the Aminothiazole Synthon

| Derived Compound Class | Structural Modification Examples | Documented Biological Activity |

|---|---|---|

| Thiazolo[4,5-d]pyrimidines | Introduction of aryl and amino groups at various positions. | Anticancer, Adenosine Receptor Antagonism mdpi.comnih.gov |

| Thieno[2,3-d]pyrimidines (Analogues) | Annulation of cyclohexane and other heterocyclic rings. | Anti-proliferative, PDE4 Inhibition, Antitumor nih.govrsc.orgnih.gov |

| 2-Aminothiazole Derivatives | Modification of the C5-carbonitrile to a carboxylate/carboxamide and N-acylation. | Antidiabetic, Anti-inflammatory, Antitubercular plos.orgnih.gov |

| Fused Pyrimidines | Condensation with various aldehydes and dicarbonyl compounds. | Antibacterial, Antifungal nih.gov |

Q & A

Q. What are the optimal synthetic routes for 2-Amino-4-methylthiazole-5-carbonitrile, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis of thiazole-carbonitrile derivatives often involves multi-step reactions. For example, the Vilsmeier-Haack reaction is a viable method for introducing formyl groups to thiophene precursors using N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) under controlled conditions . For 2-Amino-4-methylthiazole-5-carbonitrile, analogous approaches may involve cyclization of thiourea derivatives with α-halo ketones or nitriles. Reaction optimization should focus on temperature control (e.g., 0–5°C for exothermic steps) and stoichiometric ratios of reagents like malononitrile or hydrazine derivatives to minimize side products . Purification via recrystallization (ethanol/water mixtures) or column chromatography is critical for achieving >95% purity.

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of 2-Amino-4-methylthiazole-5-carbonitrile?

- Methodological Answer :

- ¹H NMR : The amino (-NH₂) proton typically appears as a broad singlet near δ 6.5–7.0 ppm, while methyl groups on the thiazole ring resonate at δ 2.3–2.7 ppm. The carbonitrile (C≡N) group deshields adjacent protons, causing shifts in the aromatic region .

- IR : A sharp peak at ~2200 cm⁻¹ confirms the C≡N stretch, and N-H stretches (amino group) appear at 3300–3500 cm⁻¹ .

- Mass Spectrometry : The molecular ion peak [M+H]⁺ should match the exact mass (e.g., 153.05 g/mol for C₅H₅N₃S). Fragmentation patterns often include loss of the cyano group (-27 amu) .

Q. What are the common chemical modifications of the carbonitrile group in thiazole derivatives?

- Methodological Answer : The carbonitrile group can undergo:

- Reduction : Use LiAlH₄ or catalytic hydrogenation (H₂/Pd-C) to convert -CN to -CH₂NH₂. Monitor reaction progress via TLC to avoid over-reduction .

- Nucleophilic Substitution : Replace -CN with -SH or -NH₂ using NaSH or ammonia under reflux. For example, NaSH in ethanol at 80°C yields thioamide derivatives .

- Hydrolysis : Treat with HCl/H₂O to generate carboxylic acids, though this requires harsh conditions (100°C, 12+ hours) .

Advanced Research Questions

Q. How can computational methods predict the reactivity of 2-Amino-4-methylthiazole-5-carbonitrile in nucleophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electron density distribution, identifying reactive sites. For instance, the carbonitrile carbon exhibits high electrophilicity (Fukui indices >0.1), making it susceptible to nucleophilic attack. Solvent effects (e.g., DMSO vs. ethanol) are modeled using the Polarizable Continuum Model (PCM) to predict reaction kinetics . Molecular docking studies further assess interactions with biological targets, such as enzyme active sites, guiding functionalization strategies .

Q. What strategies resolve contradictions in spectroscopic data when characterizing derivatives?

- Methodological Answer : Conflicting NMR/IR data often arise from tautomerism or polymorphism. For example, amino-thiazole derivatives may exhibit keto-enol tautomerism, altering proton shifts. Solutions include:

- Variable Temperature NMR : Perform experiments at −40°C to slow tautomer interconversion .

- X-ray Crystallography : Resolve ambiguity by determining crystal structures. For 2-Amino-4-methylthiazole-5-carbonitrile derivatives, grow single crystals via slow evaporation from DMSO/ethanol and analyze using Cu-Kα radiation (λ = 1.54178 Å) .

- 2D NMR (COSY, HSQC) : Correlate proton and carbon signals to confirm connectivity .

Q. What mechanistic insights explain the biological activity of thiazole-5-carbonitrile derivatives?

- Methodological Answer : Thiazole-carbonitriles often inhibit enzymes via covalent or non-covalent interactions. For example:

- Kinase Inhibition : The carbonitrile group binds to ATP-binding pockets, forming hydrogen bonds with backbone amides (e.g., EGFR kinase). IC₅₀ values are determined via fluorescence-based assays using recombinant enzymes .

- Antimicrobial Activity : Derivatization with electron-withdrawing groups (e.g., -NO₂) enhances membrane penetration. MIC values against S. aureus are assessed using broth microdilution (CLSI guidelines) .

- Metabolic Stability : Evaluate in vitro hepatic microsomal assays (human/rat) to predict pharmacokinetics. Use LC-MS to quantify parent compound degradation over 60 minutes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.